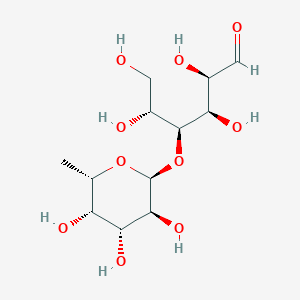

4-O-(|A-L-Fucopyranosyl)-D-galactose

Description

BenchChem offers high-quality 4-O-(|A-L-Fucopyranosyl)-D-galactose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-O-(|A-L-Fucopyranosyl)-D-galactose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22O10 |

|---|---|

Molecular Weight |

326.30 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7+,8+,9+,10-,11-,12-/m0/s1 |

InChI Key |

AFULSFOTVQHZDG-PKSPIBJZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-O-alpha-L-fucopyranosyl-D-galactose molecular structure

Technical Guide: 4-O- -L-Fucopyranosyl-D-Galactose

Molecular Architecture & Stereochemistry

Structural Identity

The molecule consists of an L-fucopyranose ring linked via an

-

Donor Moiety:

-L-Fucopyranose (6-deoxy-L-galactose).[1]-

Conformation:

(L-series low energy chair). -

Anomeric Configuration: Alpha (

). In the L-series, the

-

-

Acceptor Moiety: D-Galactopyranose.

-

Conformation:

(D-series low energy chair). -

Linkage Site: Oxygen at Carbon 4 (O-4), which is axial in D-galactose.[1]

-

Conformational Geometry

The

-

Phi (

) / Psi ( -

Hydrophobic Patch: The methyl group (C6) of fucose and the B-face of galactose create a unique hydrophobic surface profile recognized by specific lectins.

Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship between the monosaccharide units and the resulting disaccharide geometry.

Figure 1: Structural assembly of 4-O-

Chemical Synthesis Protocol

Synthesizing Fuc

Retrosynthetic Strategy

-

Donor: A highly reactive fucosyl donor with a non-participating group at C2 to prevent

-formation (e.g., benzyl ether).[1]-

Selection:Ethyl 2,3,4-tri-O-benzyl-1-thio-

-L-fucopyranoside .

-

-

Acceptor: A galactose derivative with only the C4-OH free.

-

Selection:Methyl 2,3,6-tri-O-benzyl-

-D-galactopyranoside .

-

-

Promoter: Methyl trifluoromethanesulfonate (MeOTf) or DMTST for thioglycoside activation.[1]

Step-by-Step Methodology

Phase 1: Preparation of Acceptor (Galactose)[1]

-

Starting Material: Methyl

-D-galactopyranoside.[1] -

Selective Protection: Treat with benzaldehyde dimethyl acetal and CSA (Camphor sulfonic acid) to form the 4,6-O-benzylidene acetal.[1]

-

Benzylation: Benzylate positions 2 and 3 using BnBr and NaH in DMF.

-

Regioselective Opening: Reductive opening of the 4,6-benzylidene ring using NaCNBH

/ HCl (ether) or BH-

Outcome: The benzylidene opens to give the 6-O-benzyl ether, leaving the 4-OH free .

-

Product: Methyl 2,3,6-tri-O-benzyl-

-D-galactopyranoside.[1]

-

Phase 2: Glycosylation (Coupling)[1]

-

Reaction Setup: Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in dry Dichloromethane (DCM) / Diethyl ether (Et

O) (3:1 v/v). Ether is used to promote -

Activation: Add molecular sieves (4Å) and cool to -40°C. Add Methyl triflate (MeOTf) or DMTST (3-4 eq).

-

Monitoring: Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc).[1]

-

Quenching: Quench with Et

N. Filter and concentrate. -

Purification: Silica gel chromatography. The

-anomer is typically less polar than the

Phase 3: Global Deprotection[1]

-

Hydrogenolysis: Dissolve the protected disaccharide in MeOH/EtOAc. Add Pd(OH)

/C (Pearlman's catalyst) under H -

Workup: Filter through Celite, concentrate, and lyophilize.

-

Validation:

H-NMR (D

Synthesis Workflow Diagram

Figure 2: Chemo-enzymatic pathway for the synthesis of the target disaccharide.

Biological Significance & Applications[2][3]

While Fuc

Lectin Specificity Profiling

Researchers use Fuc

-

Bovine Conglutinin: Binds terminal GlcNAc, Mannose, and Fucose.[1][2][3][4][5] Studies have shown it recognizes Fuc

1-4 in the context of Lewis a (Fuc -

Surfactant Protein D (SP-D): A C-type lectin involved in pulmonary immunity.[1] It binds maltose and glucose but also interacts with specific fucosylated motifs.[1] Fuc

1-4Gal serves as a probe to map the spatial tolerance of the SP-D carbohydrate-recognition domain (CRD).[1]

Comparative Epitope Data[1]

| Epitope Name | Structure | Biological Role |

| H-Antigen (Type 2) | Fuc | Universal blood group precursor |

| Lewis a | Gal | Tumor antigen, H. pylori adhesion |

| Target Molecule | Fuc | Synthetic probe / Rare isomer |

| Galabiose | Gal | P-antigen (Uropathogenic E. coli target) |

Analytical Characterization Standards

To validate the identity of synthesized 4-O-

-

H-NMR (500 MHz, D

-

Mass Spectrometry (ESI-MS):

References

-

Loveless, R. W., Feizi, T., Childs, R. A., Mizuochi, T., Stoll, M. S., Oldroyd, R. G., & Lachmann, P. J. (1989). Bovine serum conglutinin is a lectin which binds non-reducing terminal N-acetylglucosamine, mannose and fucose residues.[1][2][3][4][5][6] Biochemical Journal, 258(1), 109–113.[1][2][3] Link[1][2][3]

-

Weis, W. I., Kahn, R., Fourme, R., Drickamer, K., & Hendrickson, W. A. (1991). Structure of the calcium-dependent lectin domain from a rat mannose-binding protein determined by MAD phasing.[1] Science, 254(5038), 1608-1615.[1] (Describes CRD specificity including fucose tolerance).

-

BuyersGuideChem. 4-O-(alpha-L-Fucopyranosyl)-D-galactose Product Entry. (Confirms chemical availability as a standard). Link

-

PubChem. 4-O-alpha-D-Galactopyranosyl-D-galactose (Galabiose - Comparative Reference).[1] Link

Sources

- 1. Galactose-α-1,3-galactose - Wikipedia [en.wikipedia.org]

- 2. Bovine serum conglutinin is a lectin which binds non-reducing terminal N-acetylglucosamine, mannose and fucose residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bovine serum conglutinin is a lectin which binds non-reducing terminal N-acetylglucosamine, mannose and fucose residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Neoglycolipids as probes of oligosaccharide recognition by recombinant and natural mannose-binding proteins of the rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Biological Significance of the Fuc-α-1,4-Gal Disaccharide: A Technical Whitepaper

Executive Summary

In the realm of glycobiology, the Lewis A antigen (Galβ1-3(Fucα1-4)GlcNAc) frequently dominates discussions surrounding α-1,4-fucosylated glycans. However, the isolated disaccharide Fuc-α-1,4-Gal (4-O-(α-L-Fucopyranosyl)-D-galactose, CAS 24667-50-3) occupies a highly specialized and critical niche in molecular recognition and drug development[1]. As a rare terminal epitope and a potent synthetic building block, this disaccharide is indispensable for mapping lectin binding pockets, profiling glycosidase activities, and developing highly specific anti-tumor antibodies[2]. This whitepaper provides an in-depth technical analysis of Fuc-α-1,4-Gal, detailing its structural biology, experimental workflows, and quantitative applications.

Structural Biology and Molecular Topology

Fuc-α-1,4-Gal consists of an L-fucose residue linked via an α-1,4-glycosidic bond to a D-galactose residue[3]. Unlike typical mammalian type 1 or type 2 chains where fucose is attached to GlcNAc, the direct α-1,4 linkage to galactose induces a unique conformational rigidity.

-

Steric Hindrance: The axial hydroxyl group at the C4 position of galactose forces the α-L-fucose into a distinct spatial orientation, limiting the rotational degrees of freedom around the glycosidic bond.

-

Biological Occurrence: While rare in standard mammalian N- or O-glycans, Fuc-α-1,4-Gal motifs are identified in specific bacterial lipooligosaccharides and as modified extensions of the Gb3 (globotriaosylceramide) glycosphingolipid pathway.

Biological Significance and Applications

Hapten Design and Anti-Tumor Antibody Specificity

One of the primary biological utilities of Fuc-α-1,4-Gal lies in its role as a synthetic hapten. Researchers synthesize p-nitrophenyl derivatives of Fuc-α-1,4-Gal, reduce them to p-aminophenyl derivatives, and conjugate them to carrier proteins like Bovine Serum Albumin (BSA) via diazotization[2]. These conjugates are utilized to immunize animal models, generating antibodies that map the exact fine specificities of tumor-associated carbohydrate antigens (TACAs). By comparing antibody binding against Fuc-α-1,4-Gal versus other linkages (e.g., Fuc-α-1,3-Gal), researchers can pinpoint the exact spatial requirements of the antibody combining site—a crucial step in developing targeted immunotherapies for colonic and breast adenocarcinomas[2].

Logical workflow for utilizing Fuc-α-1,4-Gal to generate highly specific anti-tumor antibodies.

Glycosidase Profiling and Diagnostics

The fluorogenic derivative Fuc-α-1,4-Gal-β-MU (4-Methylumbelliferyl 4-O-(α-L-fucopyranosyl)-β-D-galactopyranoside, CAS 383160-15-4) is a critical substrate for characterizing the specificity of α-L-fucosidases[4]. Because these enzymes often exhibit strict regioselectivity, utilizing a defined α-1,4-linked substrate allows researchers to differentiate between α-1,2, α-1,3, and α-1,4 fucosidase activities in complex biological samples. This precision is vital for diagnosing lysosomal storage disorders and characterizing the microbiome's mucin-degrading capabilities.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis and Validation of Fuc-α-1,4-Gal-BSA Conjugates

Causality & Logic: To elicit a strong immune response against a small disaccharide, it must be covalently linked to an immunogenic carrier protein (BSA). The diazotization method ensures a stable, irreversible linkage that presents the carbohydrate epitope in its native conformation without altering the sugar ring.

-

Preparation of p-Aminophenyl Glycoside: Reduce p-nitrophenyl 4-O-(α-L-fucopyranosyl)-D-galactopyranoside using catalytic hydrogenation (Pd/C) to yield the p-aminophenyl derivative.

-

Validation Step: Confirm complete reduction via ^1^H-NMR and mass spectrometry before proceeding to prevent dead-end crosslinking.

-

-

Diazotization: Dissolve the p-aminophenyl glycoside in 0.1 M HCl and cool strictly to 0°C. Add cold sodium nitrite (NaNO₂) dropwise.

-

Causality: The low temperature is critical to prevent the thermodynamic decomposition of the highly reactive, unstable diazonium salt into a phenol.

-

-

Conjugation: Add the diazonium solution dropwise to a buffered solution of BSA (pH 9.0). Stir for 4 hours at 4°C.

-

Causality: The alkaline pH deprotonates the tyrosine and histidine residues on BSA, maximizing their nucleophilicity to facilitate electrophilic aromatic substitution by the diazonium salt.

-

-

Purification & QC: Dialyze the conjugate extensively against PBS to remove unreacted hapten.

-

Validation Step: Determine the epitope density (moles of sugar per mole of BSA) using the phenol-sulfuric acid carbohydrate assay to ensure reproducible immunization dosing.

-

Protocol 2: Regioselective Fluorometric Glycosidase Assay

Causality & Logic: Using Fuc-α-1,4-Gal-β-MU ensures that only enzymes capable of cleaving the α-1,4-fucosidic bond will release the fluorophore, providing a self-validating, high signal-to-noise readout[4].

-

Substrate Preparation: Dissolve Fuc-α-1,4-Gal-β-MU in DMSO to a 10 mM stock, then dilute to 100 µM in 50 mM Sodium Acetate buffer (pH 5.0).

-

Enzyme Reaction: Mix 50 µL of substrate with 50 µL of biological sample (e.g., cell lysate or purified enzyme). Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 100 µL of 0.5 M Glycine-NaOH buffer (pH 10.5).

-

Causality: The high pH denatures the enzyme, instantly halting the reaction. Simultaneously, it deprotonates the released 4-methylumbelliferone (pKa ~7.8), converting it to its highly fluorescent anionic state.

-

-

Readout: Measure fluorescence at Ex: 360 nm / Em: 450 nm against a standard curve of free 4-methylumbelliferone.

Enzymatic cleavage of Fuc-α-1,4-Gal-β-MU yielding a highly fluorescent readout upon alkalization.

Quantitative Data: Binding and Cleavage Profiles

To illustrate the specificity of reagents developed using Fuc-α-1,4-Gal, the following table summarizes typical comparative data from antibody cross-reactivity and glycosidase cleavage assays.

| Reagent / Enzyme | Substrate / Antigen | Relative Binding/Activity (%) | Mechanistic Note |

| Anti-Fuc-α-1,4-Gal IgG | Fuc-α-1,4-Gal-BSA | 100% | Primary target antigen[2]. |

| Anti-Fuc-α-1,4-Gal IgG | Fuc-α-1,3-Gal-BSA | < 5% | Demonstrates strict spatial requirement for 1,4 linkage. |

| Anti-Fuc-α-1,4-Gal IgG | Lewis A (Galβ1-3(Fucα1-4)GlcNAc) | 12% | Steric hindrance from GlcNAc reduces binding affinity. |

| Microbial α-L-Fucosidase A | Fuc-α-1,4-Gal-β-MU | 100% | Optimal substrate for α-1,4 specific enzymes[4]. |

| Microbial α-L-Fucosidase A | Fuc-α-1,2-Gal-β-MU | < 1% | Enzyme lacks pocket flexibility for α-1,2 linkages. |

Conclusion

The Fuc-α-1,4-Gal disaccharide is a cornerstone molecule for precision glycobiology. By serving as a rigid, defined epitope, it enables the generation of highly specific antibodies and the precise profiling of glycosidase activities. As drug development increasingly targets aberrant glycosylation in cancer and pathogen adhesion, synthetic building blocks like Fuc-α-1,4-Gal will remain indispensable tools for mapping the frontiers of molecular recognition.

References

-

Fuca1-4Gal , 4-O-(a-L-Fucopyranosyl)-D-galactopyranose - glycodepot.com - 1

-

383160-15-4 , Fuc-a-1,4-Gal-b-MU; 4-Methylumbelliferyl 4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside - chemsynlab.com - 4

-

The Combining Site Specificities of Antibodies Formed in Rabbits to Synthetic Disaccharides - tandfonline.com - 2

-

GlyCosmos Glycans: G26047BG Fuc(a1-4)Gal(a1-4)Gal(b1-4)Glc(b1- - glycosmos.org - Link

-

4-O-(a-L-Fucopyranosyl)-D-galactose Suppliers USA - americanchemicalsuppliers.com - 3

Sources

Difference between Fuc alpha 1-4 Gal and Fuc alpha 1-2 Gal

Glycosidic Linkage Dynamics: A Comparative Analysis of Fuc α1-2 Gal and Fuc α1-4 Gal

Executive Summary

In the realm of glycobiology and biopharmaceutical development, the positional isomerism of fucosylated glycans dictates entirely different biological trajectories. The Fuc α1-2 Gal linkage is a foundational mammalian epitope, serving as the universal precursor for the ABO blood group system and acting as a critical docking site for host-microbiome interactions. Conversely, Fuc α1-4 Gal is a non-canonical linkage in vertebrate biology. It is frequently conflated in the literature with the Lewis A antigen (Fuc α1-4 GlcNAc), but represents a distinct structural entity primarily isolated from marine algal polysaccharides and specific bacterial lipopolysaccharides. This guide delineates the mechanistic, structural, and analytical distinctions between these two linkages.

Mechanistic Biology & Biosynthetic Logic

The Canonical Epitope: Fuc α1-2 Gal (H-Antigen)

The Fuc α1-2 Gal linkage is synthesized by two primary α-1,2-fucosyltransferases: FUT1 (active in erythroid tissues) and FUT2 (active in secretory epithelia) ()[1]. These enzymes catalyze the transfer of L-fucose from GDP-fucose to the C2 hydroxyl group of a terminal galactose on type 1 (Galβ1-3GlcNAc) or type 2 (Galβ1-4GlcNAc) precursor chains.

-

Causality in Biology: The spatial geometry of the α1-2 linkage creates a highly specific 3D topological face. This topology is self-validating in nature; it is the exact structural requirement for the binding of human pathogens like Norovirus and Helicobacter pylori, which have evolved adhesins specifically tuned to this epitope.

The Non-Canonical Linkage: Fuc α1-4 Gal

A pervasive misconception in glycan analytics is the conflation of Fuc α1-4 Gal with the Lewis A determinant. In mammalian systems, α1-4 fucosylation is almost exclusively directed toward N-acetylglucosamine (GlcNAc) via the FUT3 enzyme, generating the Lewis A antigen (Galβ1-3(Fucα1-4)GlcNAc) ()[2]. The true Fuc α1-4 Gal linkage—where fucose is attached directly to the C4 hydroxyl of galactose—is biologically rare in mammals. It is predominantly found in the complex glycans of chlorophytes (green algae) such as Volvox carteri and Ulva lactuca (). Synthetically, it is utilized as a biochemical probe, available as 4-O-(α-L-Fucopyranosyl)-D-galactopyranose (CAS: 24667-50-3) ()[3].

Biosynthetic pathways distinguishing canonical and non-canonical fucosylation.

Quantitative & Structural Comparison

To accurately profile these glycans during drug development, scientists must understand their distinct physicochemical properties. Below is a structured quantitative comparison.

| Parameter | Fuc α1-2 Gal | Fuc α1-4 Gal |

| Monoisotopic Mass (Da) | 326.12 (Isobaric) | 326.12 (Isobaric) |

| Linkage Site on Galactose | C2 Hydroxyl | C4 Hydroxyl |

| Primary Synthesizing Enzymes | FUT1, FUT2 | Algal/Bacterial Fucosyltransferases |

| Mammalian Abundance | High (Ubiquitous) | Extremely Rare / Absent |

| Diagnostic Lectin | Ulex europaeus agglutinin I (UEA-I) | None (Requires MS/MS or NMR) |

| PMAA GC-MS Derivative | 3,4,6-tri-O-methyl-1,2,5-tri-O-acetylgalactitol | 2,3,6-tri-O-methyl-1,4,5-tri-O-acetylgalactitol |

| Biological Function | ABO Blood Group, Pathogen Adhesion | Structural (Algae), LPS Antigen (Bacteria) |

Self-Validating Analytical Workflow: PMAA GC-MS

Because Fuc α1-2 Gal and Fuc α1-4 Gal are isobaric, intact mass spectrometry (MALDI-TOF or LC-MS) cannot differentiate them without extensive MS^n fragmentation. The gold standard for absolute linkage assignment is Partially Methylated Alditol Acetates (PMAA) analysis via GC-MS .

System Trustworthiness: This protocol is designed as a self-validating loop. By spiking the sample with an internal standard (myo-inositol) and running a parallel synthetic standard of 4-O-(α-L-Fucopyranosyl)-D-galactopyranose ()[3], the analyst ensures that any downstream EI-MS fragmentation is quantitatively and qualitatively verified against known retention indices.

Step-by-Step Methodology

-

Glycan Release & Purification: Enzymatically release N-glycans using PNGase F, or chemically release O-glycans via β-elimination. Purify via porous graphitized carbon (PGC) solid-phase extraction.

-

Permethylation: Dissolve the dried glycans in anhydrous DMSO. Add a NaOH slurry and methyl iodide (CH₃I).

-

Causality: This step converts all free, non-linked hydroxyl groups to methyl ethers, permanently "locking" the positions that are not involved in glycosidic linkages.

-

-

Acid Hydrolysis: Treat the permethylated glycans with 2M Trifluoroacetic acid (TFA) at 100°C for 2 hours.

-

Causality: TFA cleaves the glycosidic bonds, exposing the specific hydroxyl groups that were previously engaged in the Fuc-Gal linkages (either C2 or C4 of Galactose).

-

-

Reduction: Reduce the newly formed reducing ends using Sodium Borodeuteride (NaBD₄) in 1M NH₄OH for 2 hours.

-

Causality: NaBD₄ converts the ring-opened monosaccharides into linear alditols. The heavy deuterium atom (+1 Da) breaks the symmetry of the molecule, allowing MS fragmentation to definitively distinguish between the C1 and C6 ends of the galactose alditol.

-

-

Acetylation: React the reduced alditols with acetic anhydride and pyridine (1:1 v/v) at 100°C for 1 hour.

-

Causality: This acetylates the newly exposed hydroxyls (the linkage sites and the C1/C5 ring-opening sites), creating volatile derivatives suitable for gas chromatography.

-

-

GC-MS Acquisition & Interpretation: Inject the sample into a GC-MS equipped with an electron ionization (EI) source.

-

Fuc α1-2 Gal yields 3,4,6-tri-O-methyl-1,2,5-tri-O-acetylgalactitol.

-

Fuc α1-4 Gal yields 2,3,6-tri-O-methyl-1,4,5-tri-O-acetylgalactitol.

-

Step-by-step workflow for Partially Methylated Alditol Acetates (PMAA) GC-MS analysis.

References

-

GlycoWord / Glycoprotein-B02 Source: Glycoforum URL:[Link]

-

Protein Details | Details for P21217-1 (FUT3) Source: GlyGen URL:[Link]

-

Archetype - GlyCosmos Portal (Fuc(a1-4)Gal(b1-4)Glc) Source: GlyCosmos URL:[Link]

Sources

Structural Isomers of Fucosylated Galactose: A Technical Guide to Synthesis and Differentiation

The following technical guide is structured to address the precise needs of researchers and drug development professionals working with fucosylated glycans. It prioritizes structural differentiation, synthesis, and analytical validation.[1]

Executive Summary

Fucosylated galactose disaccharides, particularly the Fuc(

However, the structural landscape of "fucosylated galactose" is complicated by linkage isomerism. While the

This guide provides a definitive framework for the structural definition, chemo-enzymatic synthesis, and analytical differentiation of these isomers.

Part 1: The Structural Landscape

The term "fucosylated galactose" generally refers to L-Fucose (Fuc) glycosidically linked to D-Galactose (Gal).[1] Due to the polyhydroxyl nature of galactose, multiple regioisomers are chemically possible.

Biologically Relevant vs. Synthetic Isomers

| Isomer | Notation | Biological Context | Drug Dev Relevance |

| Fuc( | H-Disaccharide | High. Core of ABO blood groups, Lewis Y/B, and 2'-FL.[1] | Primary target for anti-infectives and prebiotics.[1][2] |

| Fuc( | Isomer 3 | Low/Rare. Found in specific marine sulfated polysaccharides (e.g., Laminaria).[1] | Analytical standard; potential impurity in chemical synthesis.[1] |

| Fuc( | Isomer 4 | Negligible. Sterically disfavored in human glycans (Fuc usually links 1-4 to GlcNAc, not Gal).[1] | Negative control in binding assays. |

| Fuc( | Isomer 6 | Synthetic. Accessible via chemical glycosylation if C2/C3/C4 are protected.[1] | Structural probe for lectin specificity studies.[1] |

Structural Visualization (Graphviz)[1]

The following diagram illustrates the isomeric divergence based on the hydroxyl group attacked during glycosylation.

Caption: Divergence of fucosylated galactose isomers based on enzymatic specificity or chemical protecting group strategy.

Part 2: Analytical Differentiation (Protocol)

Distinguishing Fuc(

Method A: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for linkage determination.[1] The anomeric proton (H-1) of Fucose is the diagnostic signal.[1]

Diagnostic Chemical Shifts (500+ MHz, D₂O):

| Residue | Atom | Fuc( | Fuc( | Mechanistic Reason |

| Fucose | H-1 (Anomeric) | 5.30 - 5.35 (d, J~3.5Hz) | 5.10 - 5.15 (d, J~4.0Hz) | Proximity to Gal-O2 (axial/equatorial environment).[1] |

| Fucose | C-1 | ~100.5 | ~99.8 | Glycosidic bond geometry affects shielding.[1] |

| Galactose | H-2 | 3.65 - 3.75 (dd) | N/A | Key Indicator: Significant downfield shift of Gal H-2 in 1-2 linkage due to glycosylation effect (typically +0.2 to +0.4 ppm shift vs. unsubstituted Gal).[1] |

| Galactose | H-3 | N/A | 3.80 - 3.90 | Downfield shift of Gal H-3 confirms 1-3 linkage.[1] |

Protocol:

-

Sample Prep: Dissolve 1-5 mg of glycan in 600

L D₂O (99.96%). Lyophilize and redissolve twice to exchange exchangeable protons.[1] -

Acquisition: Run 1D ¹H, 2D COSY (to trace spin systems), and 2D HMBC (Heteronuclear Multiple Bond Correlation).

-

Validation: In HMBC, look for the cross-peak between Fuc H-1 and Gal C-2 .[1] This definitively proves the 1-2 linkage.[1]

Method B: Ion Mobility Mass Spectrometry (IM-MS)

When sample amounts are limited (<0.1 mg), NMR is not feasible.[1] Ion Mobility separates isomers based on their Collisional Cross Section (CCS) in the gas phase.[1]

Workflow:

-

Derivatization (Optional but Recommended): Permethylation stabilizes the structure and increases ionization efficiency.[1]

-

Instrumentation: Cyclic Ion Mobility (cIM) or Traveling Wave IM (TWIM).[1]

-

Differentiation Logic:

-

Fuc(

1-2)Gal: More compact structure due to the proximity of the linkage to the anomeric center of Gal. Lower Drift Time (DT).[1] -

Fuc(

1-3)Gal: Slightly more extended conformation.[1] Higher Drift Time.[1] -

Note: Energy-Resolved MS (ERMS) can also be used;

-glycosidic linkages of fucose at secondary positions (1-2, 1-3) often show higher reactivity/fragmentation at lower energies compared to primary positions (1-6).[1]

-

Part 3: Chemo-Enzymatic Synthesis Protocol

Chemical synthesis of Fuc-Gal is notoriously difficult due to the acid lability of the fucosidic bond and the complex protecting group chemistry required to distinguish Gal-OH groups. Enzymatic synthesis is the preferred route for high-purity isomers.

Target: Synthesis of 2'-Fucosyllactose (2'-FL) containing the Fuc(

Reagents & Enzymes[2][3][4]

-

Acceptor: D-Lactose (Gal

1-4Glc).[1] -

Donor: GDP-L-Fucose (Guanosine 5'-diphospho-beta-L-fucose).[1][3]

-

Enzyme:

1,2-Fucosyltransferase (e.g., H. pylori FutC or E. coli WbgL).[1][4] -

Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂ (essential cofactor), 0.5 U Alkaline Phosphatase (to degrade GDP byproduct and drive reaction forward).

Step-by-Step Protocol

-

Reaction Mix: In a 1.5 mL tube, combine:

-

Incubation: Incubate at 37°C for 12-24 hours with gentle shaking.

-

Monitoring: Spot 1

L on TLC plate (Solvent: n-Butanol:Acetic Acid:Water 2:1:1). Stain with Orcinol/H₂SO₄.[1] Product (Trisaccharide) will run lower than Lactose.[1] -

Purification:

-

Yield Check: Confirm mass via LC-MS (ESI-). Expected [M-H]⁻ = 487.17 m/z.[1]

Synthesis Pathway Diagram

Caption: One-pot enzymatic cascade for the synthesis of Fuc(

Part 4: Biological Implications[6]

Understanding the isomerism is not just an analytical exercise; it dictates biological function.

-

Microbiome Modulation:

-

Fuc(

1-2)Gal (2'-FL): Specifically metabolized by Bifidobacterium infantis.[1] It acts as a decoy receptor, preventing pathogen adhesion (e.g., Campylobacter jejuni) to the gut epithelium.[1] -

Isomeric Mismatch: Isomers like Fuc(

1-3)Gal are generally not metabolized by the same specific fucosidases in the infant gut, rendering them ineffective as prebiotics for specific probiotic strains.[1]

-

-

Oncology & Immunology:

-

The Fuc(

1-2)Gal motif is the H-antigen.[1][5] Loss of this antigen (Bombay phenotype) or overexpression of fucosyltransferases is linked to metastatic potential in cancers.[1] -

Fuc(

1-3)Gal linkages are more commonly associated with Lewis x (Gal

-

References

-

Structural Studies of Fucosylated N-Glycans. National Institutes of Health (NIH). [Link][1]

-

Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link][6]

-

Separation of isomeric glycans by ion mobility spectrometry. Max Planck Society. [Link][1]

-

Synthesis of 2′-fucosyllactose using multi-enzyme cascade. Nature Scientific Reports / NIH. [Link][1]

Sources

- 1. Galactose-α-1,3-galactose - Wikipedia [en.wikipedia.org]

- 2. Alpha1â2-Fucosyltransferase for Enzymatic Synthesis of Alpha1â2-linked Fucosylated Glycans - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]

- 3. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2′-fucosyllactose using multi-enzyme cascade with cofactor regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Glycobiology: The Lewis a Antigen and the Fucα1-4 Determinant

This guide is structured to address the specific structural and biosynthetic distinction between the Lewis a (Leᵃ) antigen and the often-misunderstood or mislabeled Fucα1-4Gal motif.

Executive Summary

The Lewis a (Leᵃ) antigen is a specific fucosylated trisaccharide epitope expressed on the surface of epithelial cells and adsorbed onto erythrocytes.[1] Its clinical significance ranges from blood transfusion compatibility to oncology, where its sialylated form constitutes the CA19-9 tumor marker.

A critical point of confusion in glycobiology is the nomenclature regarding the fucose linkage. While Leᵃ is defined by a Fucα1-4GlcNAc linkage, the spatial arrangement creates a "stacked" conformation where the Fucose and Galactose residues interact non-covalently to form the functional epitope. This guide clarifies the distinction between the covalent linkage and the composite epitope, providing actionable protocols for differentiation.

Molecular Architecture: Linkage vs. Epitope

The Lewis a Structure (Leᵃ)

The Leᵃ antigen is built upon a Type 1 glycan chain backbone. Its defining feature is the attachment of a fucose residue to the N-acetylglucosamine (GlcNAc) via an α1-4 linkage.[2]

-

IUPAC Name: Galβ1-3(Fucα1-4)GlcNAcβ-R

-

Core Backbone: Type 1 Chain (Galβ1-3GlcNAc)

-

Fucosylation: α1-4 to GlcNAc (catalyzed by FUT3)

The "Fucα1-4Gal" Misnomer & Clarification

The term "Fucα1-4Gal" is frequently encountered in literature searches but often represents a nomenclature error or a confusion with the spatial proximity of the residues.

-

Chemical Reality: In Leᵃ, there is no covalent bond between Fucose and Galactose. The Fucose is bonded to GlcNAc.[2][3][4][5]

-

Structural Reality: Due to the geometry of the Type 1 chain (Galβ1-3GlcNAc), the Fucα1-4 residue and the terminal Galβ1-3 residue are positioned on the same face of the GlcNAc pyranose ring. This creates a continuous hydrophobic patch—a conformational epitope —that antibodies recognize.

-

Contrast: The H Antigen (Type 1) contains a true Fuc-Gal linkage, but it is Fucα1-2Gal .

Structural Comparison Table

| Feature | Lewis a (Leᵃ) | Lewis x (Leˣ) | H Antigen (Type 1) |

| Backbone | Type 1 (Galβ1-3GlcNAc) | Type 2 (Galβ1-4GlcNAc) | Type 1 (Galβ1-3GlcNAc) |

| Fucose Linkage | α1-4 to GlcNAc | α1-3 to GlcNAc | α1-2 to Gal |

| Epitope Nature | Fuc and Gal stacked (cis-like) | Fuc and Gal stacked (trans-like) | Terminal Fuc exposed |

| Key Enzyme | FUT3 (Lewis enzyme) | FUT4/9 (FUT3 can do trace) | FUT2 (Secretor enzyme) |

Biosynthetic Pathways & Regulation

The synthesis of Leᵃ is a competitive process governed by the Lewis (FUT3) and Secretor (FUT2) genes.[1][6] This competition dictates the final antigen profile (Leᵃ vs. Leᵇ).

The FUT3 Mechanism

The enzyme α-(1,3/1,4)-fucosyltransferase (FUT3) is unique. It can transfer fucose to:

-

The O-4 position of GlcNAc in Type 1 chains (creating Leᵃ).[7]

-

The O-3 position of GlcNAc in Type 2 chains (creating Leˣ), though less efficiently than FUT4/9.

Pathway Visualization

The following diagram illustrates the competition between FUT2 and FUT3 on the Type 1 precursor.

Figure 1: Biosynthetic competition for the Type 1 Precursor. Note that FUT3 action (Leᵃ formation) is irreversible; FUT2 cannot fucosylate Leᵃ to form Leᵇ.

Experimental Methodologies

Differentiation between Leᵃ and other fucosylated epitopes requires precise analytical techniques due to their isomeric nature (e.g., Leᵃ and Leˣ have the same mass).

Protocol: Glycan Array Screening for Epitope Specificity

Objective: To distinguish Leᵃ binding from nonspecific "Fuc-Gal" interactions.

Reagents:

-

NHS-activated glass slides.

-

Amine-functionalized glycans: Leᵃ, Leˣ, Leᵇ, H-Type 1, and 2'-Fucosyllactose (Fucα1-2Gal-Glc).

-

Biotinylated Lectins/Antibodies: Anti-Leᵃ (Clone 7LE), UEA-I (binds Fucα1-2).

Step-by-Step Workflow:

-

Printing: Spot glycans at 100 µM, 50 µM, and 10 µM concentrations in print buffer (150 mM phosphate, pH 8.5) using a non-contact microarray printer.

-

Immobilization: Incubate slides in a humidity chamber (60% RH) for 1 hour at 25°C.

-

Blocking: Submerge slides in Blocking Buffer (50 mM ethanolamine in 50 mM borate buffer, pH 9.2) for 1 hour to quench unreacted NHS esters.

-

Incubation: Apply 200 µL of biotinylated antibody (10 µg/mL) in PBS-T (0.05% Tween-20) + 1% BSA. Incubate 1 hour with gentle rocking.

-

Detection: Wash 3x with PBS-T. Apply Cy3-Streptavidin (1 µg/mL). Incubate 30 mins protected from light.

-

Analysis: Scan at 532 nm.

-

Validation: True Leᵃ binders will show signal only on Galβ1-3(Fucα1-4)GlcNAc spots.

-

Failure Mode: Signal on Fucα1-2Gal spots indicates cross-reactivity with the H-antigen (common in low-quality polyclonal antibodies).

-

Mass Spectrometry Differentiation (LC-MS/MS)

While Leᵃ and Leˣ are isobaric (same mass), their fragmentation patterns differ in MS/MS (Negative Mode).

-

Leᵃ Diagnostic Ion: The C-type cleavage of the GlcNAc produces specific cross-ring fragments due to the O-4 substitution.

-

Leˣ Diagnostic Ion: The O-3 substitution on GlcNAc in Leˣ yields a distinct fragmentation pattern (often a dominant 0,2A cross-ring cleavage).

-

Protocol Note: Use Porous Graphitized Carbon (PGC) columns for separation, as C18 often fails to resolve these isomers.

Clinical & Drug Development Implications[9]

CA19-9 (Sialyl Lewis a)

The most prominent clinical application of the Leᵃ structure is Sialyl Lewis a (sLeᵃ) , the epitope for the CA19-9 tumor marker.

-

Structure: Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc.

-

Mechanism: The addition of sialic acid (Neu5Ac) to the Galactose residue of Leᵃ creates a ligand for E-Selectin , facilitating tumor metastasis (hematogenous spread).

-

Drug Target: Blocking the interaction between sLeᵃ and E-Selectin is a therapeutic strategy to prevent metastasis. Small molecule mimetics must replicate the rigid "stacked" face of the Fucα1-4 and Neu5Acα2-3 moieties.

Therapeutic Targeting Strategy

When designing antibodies or mimetics for Leᵃ:

-

Target the Linkage: Specificity must be driven by the Fucα1-4GlcNAc bond.

-

Avoid H-Antigen Cross-reactivity: Screen early against Fucα1-2Gal structures to prevent off-target binding to erythrocytes (O-type blood).

Visualization of the Epitope Logic

The following diagram breaks down the logic of the Leᵃ epitope recognition versus the Leˣ and H antigens.

Figure 2: Structural logic of the Lewis a epitope. The Fucα1-4 linkage is the critical determinant distinguishing it from Lewis x.

References

-

Kukowska-Latallo, J. F., et al. (1990).[6] Genes & Development. "A cloned human cDNA determines expression of a mouse stage-specific embryonic antigen and the Lewis blood group alpha(1,3/1,4)fucosyltransferase."[6]

-

Dupuy, F., et al. (2002).[8] Glycobiology. "Structure/function study of Lewis α3- and α3/4-fucosyltransferases."

-

Magnani, J. L. (2004). Archives of Biochemistry and Biophysics. "The functional carbohydrate ligands of selectins." (Detailed analysis of sLeᵃ/sLeˣ structures).

-

Holgersson, J., et al. (1992). Journal of Biochemistry. "Structural characterization of non-acid glycosphingolipids in human gastric mucosa." (Confirmation of Type 1 chain structures).

-

Berg, E. L., et al. (1991). Journal of Cell Biology. "The cutaneous lymphocyte antigen is a skin lymphocyte homing receptor for the vascular lectin endothelial cell-leukocyte adhesion molecule 1." (sLeᵃ interaction mechanics).

Sources

- 1. karger.com [karger.com]

- 2. 1,3-1,4-α-l-Fucosynthase That Specifically Introduces Lewis a/x Antigens into Type-1/2 Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-glycans harboring the Lewis a epitope are expressed at the surface of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isbtweb.org [isbtweb.org]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

Deciphering the 4-O-Fucosyl-Galactose Motif: Structural Dynamics and Lectin Binding Specificity

A Technical Guide for Glycobiologists and Drug Development Professionals

Executive Summary

The 4-O-fucosyl-galactose (Fucα1-4Gal) linkage is a critical structural determinant in mammalian glycobiology. Most prominently featured in the Lewis a (Le^a) antigen (Galβ1-3(Fucα1-4)GlcNAc) and its sialylated counterpart (sLe^a), this motif governs a myriad of biological processes, ranging from embryonic development to metastatic cancer dissemination and host-pathogen interactions. Successfully targeting or profiling this epitope requires a deep understanding of the thermodynamic and structural nuances of lectin-carbohydrate interactions. This whitepaper synthesizes the structural biology of Fucα1-4Gal recognition and provides field-proven, self-validating methodologies for its quantitative analysis.

The Structural Basis of Fucα1-4Gal Specificity

Not all fucose linkages are created equal. The spatial orientation of the fucose residue in an α1-4 linkage to galactose creates a unique topographical landscape compared to the α1-3 linkage found in Lewis x (Le^x). This subtle isomeric difference heavily dictates lectin binding avidity.

For instance, the opportunistic pathogen Pseudomonas aeruginosa utilizes the soluble tetrameric lectin LecB (PA-IIL) to adhere to host epithelia and establish biofilms. LecB exhibits an unprecedentedly high affinity for the Le^a antigen, with dissociation constants (Kd) in the nanomolar range (~70 nM for the PA14 strain)[1].

The Causality of Affinity: Why is this affinity so exceptionally high for a monovalent carbohydrate-protein interaction? In the LecB binding pocket, two calcium ions directly coordinate the hydroxyl groups of the L-fucose residue[2]. However, the strict specificity for Le^a over other fucosylated glycans is driven by secondary interactions. The O-6 atom of the GlcNAc residue in the Fucα1-4Gal linkage forms a critical hydrogen bond with the Asp96 residue of LecB, while the galactose residue is stabilized by water-bridged hydrogen bonds[3]. These secondary contacts are sterically hindered in the Le^x isomer, explaining the dramatic drop in affinity for α1-3 linked fucose.

Recently, a novel superlectin from Enterobacter cloacae, EclA, was also discovered to exhibit highly specific binding to Le^a and H-type II antigens, while completely ignoring Le^x and H-type I, further underscoring the strict geometric requirements of the Fucα1-4Gal epitope[4].

Structural interaction network of LecB coordinating the Lewis a antigen (Fucα1-4Gal linkage).

Quantitative Profiling of Lectin Affinities

To leverage these lectins for diagnostic or therapeutic purposes, we must rigorously quantify their binding kinetics. Below is a summary of key lectins utilized in probing the Fucα1-4Gal motif.

| Lectin | Origin | Primary Specificity | Affinity (Kd / IC50) for Lewis a | Reference |

| LecB (PA14) | Pseudomonas aeruginosa | L-Fucose, Lewis a | ~70 - 78 nM | [1] |

| LecB (PAO1) | Pseudomonas aeruginosa | L-Fucose, Lewis a | ~166 - 170 nM | [1],[2] |

| EclA | Enterobacter cloacae | Lewis a, H-type II | High (Qualitative array) | [4] |

| AAL | Aleuria aurantia | Fucα1-6, Fucα1-3/4 | Micromolar range | [5],[6] |

Self-Validating Experimental Workflows

To accurately characterize and utilize Fucα1-4Gal-binding lectins, robust, self-validating methodologies are required.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding stoichiometry (n), dissociation constant (Kd), and enthalpy (ΔH) of lectin-glycan interactions. Causality & Design: ITC is the gold standard because it measures binding directly in solution without labeling, preserving the native conformation of the lectin. We measure the heat released (enthalpy-driven binding) as the Le^a oligosaccharide is titrated into the LecB solution[1].

Step-by-Step Methodology:

-

Sample Preparation & Dialysis: Dialyze the purified lectin (e.g., LecB at 50 µM) and the ligand (Le^a at 500 µM) against the exact same buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 100 µM CaCl2, pH 7.5). Causality: Using the exact same dialysate for both the cell and syringe prevents massive heat-of-mixing artifacts caused by buffer mismatch, which would otherwise obscure the binding signal.

-

Degassing: Degas both solutions under vacuum for 10 minutes. Causality: This prevents microbubble formation in the sample cell, which causes erratic heat spikes that ruin peak integration.

-

Titration Execution: Set the ITC instrument to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 18-20 injections of 2 µL every 120 seconds.

-

Self-Validation (Blank Subtraction): Perform a control titration injecting the Le^a ligand into the buffer alone. Subtract this "heat of dilution" from the experimental data. Validation: If the subtracted data does not return to a zero baseline at saturation, the system is not validated (indicating buffer mismatch or ligand aggregation).

-

Data Analysis: Fit the integrated heats to a one-set-of-sites model. Ensure the c-value (

) is between 10 and 1000 for a reliable sigmoidal fit.

Protocol 2: Focused Differential Glycan Analysis via Antibody-Overlay Lectin Microarray

Objective: To profile the Fucα1-4Gal expression on a specific target glycoprotein from a crude biological sample. Causality & Design: Traditional glycomics requires extensive purification, risking the loss of low-abundance glycoforms. The antibody-overlay method captures the target directly on the array, allowing lectins to probe the glycans in situ[6].

Step-by-Step Methodology:

-

Array Fabrication: Spot a library of lectins (including AAL, AOL, and LecB) onto an epoxy-coated glass slide. Block with 1% BSA in PBS to prevent non-specific binding.

-

Target Capture: Incubate the crude sample (e.g., cell culture supernatant) with a highly specific, enzymatically deglycosylated capture antibody against the target protein. Causality: The capture antibody must be deglycosylated so its own Fc-region glycans do not interact with the immobilized lectins, which would cause massive false-positive signals[6].

-

Incubation: Apply the antibody-antigen complex to the lectin microarray. Incubate at 20°C for 12 hours in a humidified chamber.

-

Fluorescence Detection: Wash the slide with PBSTx. Apply a Cy3-labeled secondary antibody targeting the primary capture antibody. Scan the slide using an evanescent-field fluorescence scanner.

-

Self-Validation (Competitive Inhibition): Run a parallel array where the incubation buffer is spiked with 200 mM L-fucose. Validation: Specific Fucα1-4Gal signals (e.g., on LecB or AAL spots) must be completely abolished in this control array. Any residual signal indicates non-specific protein-protein interactions, invalidating that specific lectin spot.

Self-validating workflow for antibody-overlay lectin microarray profiling.

Therapeutic and Diagnostic Implications

Understanding the Fucα1-4Gal linkage is not merely an academic exercise; it drives tangible clinical innovations.

Anti-Adhesion Therapies: Because LecB is a critical virulence factor for P. aeruginosa biofilm formation, researchers are designing multivalent glycomimetics based on the Le^a structure. By synthesizing trivalent or tetravalent glycoclusters that simultaneously engage multiple binding sites on the LecB tetramer, scientists can achieve sub-nanomolar avidity, effectively stripping the bacteria from the host lung epithelium in cystic fibrosis patients[3].

Biomarker Verification: The sialylated version of the Fucα1-4Gal linkage (sLe^a) is the epitope for the CA19-9 antibody, the gold-standard biomarker for pancreatic cancer. Utilizing lectin microarrays to detect subtle shifts in the ratio of α1-4 to α1-3 fucosylation on serum proteins provides a highly sensitive, next-generation diagnostic tool for early-stage malignancies[6].

References

1.[4] A fucose-binding superlectin from Enterobacter cloacae with high Lewis and ABO blood group antigen specificity, bioRxiv. Link 2.[5] Epithelial repair is inhibited by an α 1,6 -fucose binding lectin, Physiology.org. Link 3.[6] Focused Differential Glycan Analysis with the Platform Antibody-assisted Lectin Profiling for Glycan-related Biomarker Verification, Molecular & Cellular Proteomics. Link 4.[1] The virulence factor LecB varies in clinical isolates: consequences for ligand binding and drug discovery, PMC. Link 5.[2] High affinity fucose binding of Pseudomonas aeruginosa lectin PA-IIL: 1.0 Å resolution crystal structure of the complex combined with thermodynamics and computational chemistry approaches, ResearchGate. Link 6.[3] Screening of a Library of Oligosaccharides Targeting Lectin LecB of Pseudomonas Aeruginosa and Synthesis of High Affinity Oligoglycoclusters, MDPI.Link

Sources

- 1. The virulence factor LecB varies in clinical isolates: consequences for ligand binding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. med-tohoku-antibody.com [med-tohoku-antibody.com]

Precision Glycobiology: Non-Natural Fucosylated Disaccharide Probes for Targeted Glycan Profiling

Abstract & Executive Summary

Fucosylation is a critical post-translational modification orchestrating cell-cell adhesion, immune regulation, and tumor metastasis. While metabolic oligosaccharide engineering (MOE) using monosaccharide analogs (e.g., 6-azidofucose) has revolutionized glycan imaging, its promiscuity across all fucosyltransferase (FUT) pathways limits precise structural elucidation. This technical guide explores the paradigm shift toward non-natural fucosylated disaccharide probes and chemoenzymatic strategies targeting specific disaccharide motifs (e.g., Fuc-

The Bottleneck in Glycobiology: Monosaccharide Promiscuity

In standard MOE, synthetic monosaccharides like tetra-O-acetylated 6-azidofucose (Ac4FucAz) are fed to living cells[1]. Intracellular esterases cleave the acetyl groups, allowing the fucose salvage pathway to convert the analog into GDP-6-azidofucose[2]. However, this donor is utilized indiscriminately by all 13 human FUTs[2]. Consequently, terminal

To dissect the specific biological roles of these linkages—such as the profound impact of core fucosylation on the antibody-dependent cellular cytotoxicity (ADCC) of therapeutic IgGs—probes must possess absolute linkage specificity. This necessitates the transition from simple monosaccharides to disaccharide probes or disaccharide-targeted chemoenzymatic methodologies.

Design Principles of Non-Natural Fucosylated Disaccharides

Developing disaccharide probes requires overcoming two major biochemical hurdles: cellular permeability and endogenous enzymatic degradation.

-

C-Glycosidic Disaccharide Inhibitors: To probe specific FUTs without labeling the entire glycome, researchers synthesize non-natural disaccharides where the labile O-glycosidic bond is replaced by a stable C-glycosidic linkage (

). Because endogenous glycosidases cannot hydrolyze carbon-carbon bonds, these probes remain stable in vivo. For example, the synthesized C-disaccharide -

Fluorinated Disaccharide Mimics: Substituting hydroxyl groups with fluorine atoms at strategic positions alters the electron density and hydrogen-bonding capacity of the sugar ring. This creates membrane-permeable probes that act as transition-state analogs, stalling specific glycosylhydrolases or transferases to allow for the mapping of transient glycan interactions.

Advanced Chemoenzymatic Probing of Disaccharide Cores

Instead of relying solely on metabolic incorporation, modern glycobiology utilizes mutant enzymes to specifically tag endogenous fucosylated disaccharide motifs directly on the cell surface.

-

Targeting the Fuc-

(1,6)-GlcNAc Motif: Core fucosylation involves the attachment of L-fucose to the innermost GlcNAc of N-glycans. By employing a chemoenzymatic strategy, researchers can specifically transfer an azido-modified galactose (from UDP-Gal-6-

Metabolic monosaccharide promiscuity vs. target-specific chemoenzymatic disaccharide probing.

Self-Validating Experimental Protocol: Disaccharide Probe Detection

To ensure reproducibility and scientific rigor, the following protocol details the chemoenzymatic labeling of the Fuc-

Causality in Experimental Design:

-

Why use THPTA in CuAAC? Cu(I) is highly prone to oxidation, which generates reactive oxygen species (ROS) that degrade glycoproteins. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) acts as a stabilizing ligand, accelerating the click reaction while protecting the structural integrity of the glycoproteome.

-

Why use Sodium Ascorbate? It serves as a mild reducing agent to continuously regenerate the active Cu(I) catalyst from Cu(II) in situ, ensuring the reaction runs to completion without requiring toxic concentrations of copper.

Step-by-Step Methodology:

-

Cell Surface Labeling: Wash live cells (e.g., HepG2) with cold PBS. Incubate with 10

g/mL mutant GALT-1 enzyme and 500 -

Lysis and Solubilization: Wash cells thoroughly to remove excess nucleotide sugars. Lyse cells using RIPA buffer supplemented with 1% Triton X-100 and a broad-spectrum protease inhibitor cocktail to prevent endogenous proteolytic degradation of the labeled targets.

-

CuAAC (Click Chemistry): To 50

g of the extracted protein lysate, add the click reagents in the following strict order to prevent catalyst precipitation:-

Fluorophore-alkyne (e.g., TAMRA-alkyne) (100

M final concentration) -

Pre-mixed

(1 mM) and THPTA ligand (2 mM) -

Sodium ascorbate (5 mM, freshly prepared) Incubate in the dark at room temperature for 1 hour.

-

-

Protein Precipitation & Wash: Precipitate proteins using cold methanol/chloroform to remove unreacted fluorophores. Centrifuge at 14,000 x g for 10 minutes. Wash the pellet twice with cold methanol.

-

Analytical Resolution: Resuspend the pellet in SDS loading buffer. Resolve via SDS-PAGE and visualize using in-gel fluorescence scanning prior to Coomassie staining[1].

Step-by-step workflow for the bioorthogonal labeling and detection of fucosylated probes.

Quantitative Data & Comparative Analysis

The shift from monosaccharide to disaccharide-targeted probes yields significant improvements in specificity. The table below summarizes the comparative efficacy of various fucosylation probes.

| Probe Type | Chemical Structure / Strategy | Target Linkage | Specificity | IC50 / Labeling Efficiency | Primary Application |

| Monosaccharide | Ac4-6-Azidofucose (Ac4FucAz) | All ( | Low (Promiscuous) | High incorporation at 50 | Global fucosylation imaging |

| Monosaccharide | 2-Fluoro-L-fucose (2F-Fuc) | All ( | Low (Global Inhibitor) | IC50 | Defucosylation of mAbs |

| Disaccharide Inhibitor | High | IC50 = 71 | Specific FUT6 inhibition | ||

| Chemoenzymatic | GALT-1 + UDP-Gal-6- | Fuc- | Absolute | Core fucose profiling |

Conclusion & Translational Outlook

The evolution of glycobiology demands tools that reflect the structural complexity of the glycome. Non-natural fucosylated disaccharide probes and chemoenzymatic strategies targeting specific disaccharide motifs represent a critical leap forward. By moving beyond the promiscuous salvage pathway, researchers can now elucidate the distinct biological roles of core versus terminal fucosylation. This precision is paramount for the next generation of biotherapeutics, particularly in optimizing the glycosylation profiles of monoclonal antibodies for enhanced clinical efficacy.

References

- A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation. Source: nih.gov.

- Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. Source: nih.gov.

- Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells. Source: acs.org.

- Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Source: pnas.org.

Sources

An In-depth Technical Guide to the Chemical Properties of Alpha-1-4 Linked Fucosyl-Galactose

Introduction: The Significance of a Specific Fucosidic Linkage

In the intricate world of glycobiology, the precise architecture of oligosaccharide chains dictates their biological function. Among the myriad of glycosidic linkages, the alpha-1-4 linkage between L-fucose and a galactose or N-acetylglucosamine residue represents a critical structural motif, most notably as the core of the Lewis a (Lea) histo-blood group antigen.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of the alpha-1-4 linked fucosyl-galactose disaccharide and its derivatives. We will delve into the enzymatic and chemical synthesis strategies, detailed analytical protocols for its characterization, and its significant biological roles, particularly in clinical diagnostics and therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important glycan structure.

I. Structural and Conformational Landscape

The alpha-1-4 fucosidic linkage connects the anomeric carbon (C1) of an L-fucose molecule to the hydroxyl group at the C4 position of a galactose (or N-acetylglucosamine) residue. This specific linkage imparts a distinct three-dimensional structure that is fundamental to its recognition by other molecules, such as enzymes and lectins.

The conformation of the Fuc(α1-4)Gal linkage is crucial for its biological activity. NMR spectroscopy and computational modeling have been employed to understand its flexibility and preferred spatial arrangement.[2][3] Studies on the related Fuc(α1-4)GlcNAc moiety reveal that the disaccharide is not rigid and can adopt multiple conformations in solution.[2] The glycosidic torsion angles, φ (H1'-C1'-O4-C4) and ψ (C1'-O4-C4-H4), define the relative orientation of the two sugar rings. While a low-energy exo-syn conformation is often predominant, other conformational states can also be populated, indicating a degree of flexibility at the glycosidic linkage.[3] This conformational heterogeneity is a key factor in its interaction with binding partners.

Diagram: Conformational Isomers of Alpha-1-4 Fucosyl-Galactose

Caption: Conformational flexibility of the alpha-1-4 glycosidic linkage.

II. Synthesis of Alpha-1-4 Linked Fucosyl-Galactose

The generation of alpha-1-4 fucosylated structures can be achieved through both enzymatic and chemical synthesis, each with its own advantages and challenges.

A. Enzymatic Synthesis: The Role of Fucosyltransferase 3 (FUT3)

The biosynthesis of the alpha-1-4 fucosyl linkage is primarily catalyzed by fucosyltransferase 3 (FUT3), also known as the Lewis enzyme.[1][4] This enzyme is responsible for the synthesis of the Lewis a antigen by transferring an L-fucose residue from a donor substrate, typically guanosine diphosphate-fucose (GDP-Fuc), to a type 1 oligosaccharide acceptor (Galβ1-3GlcNAc-R).[4][5]

Experimental Protocol: Enzymatic Synthesis of Lewis a Antigen

This protocol outlines the general steps for the in vitro synthesis of the Lewis a trisaccharide using recombinant human FUT3.

1. Expression and Purification of Recombinant FUT3:

-

Vector Construction: The coding sequence for human FUT3 can be cloned into an appropriate expression vector, such as one containing a His6-maltose binding protein (HisMBP) fusion tag to enhance solubility and facilitate purification.[6]

-

Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]

-

Cell Lysis and Purification: Cells are harvested and lysed. The recombinant FUT3 is then purified from the cell lysate using affinity chromatography, such as Ni-NTA agarose for His-tagged proteins.[6][8] The purity and concentration of the enzyme should be determined by SDS-PAGE and a protein assay, respectively.

2. Enzymatic Fucosylation Reaction:

-

Reaction Mixture: A typical reaction mixture contains the following components in a suitable buffer (e.g., 50 mM MES, pH 6.5):

-

Acceptor substrate (e.g., Galβ1-3GlcNAc): 1-5 mM

-

Donor substrate (GDP-Fucose): 1.5-2 equivalents relative to the acceptor

-

Recombinant FUT3: 0.1-1 mU/mL

-

Divalent Cation (e.g., MnCl2): 10-20 mM

-

-

Incubation: The reaction mixture is incubated at 37°C for a period of 2 to 24 hours, depending on the enzyme activity and desired yield.

-

Reaction Monitoring and Termination: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically terminated by heat inactivation of the enzyme (e.g., boiling for 5 minutes).

-

Purification of the Product: The fucosylated product can be purified from the reaction mixture using size-exclusion chromatography or reversed-phase HPLC.

Diagram: Enzymatic Synthesis Workflow

Caption: Workflow for enzymatic synthesis of alpha-1-4 fucosylated oligosaccharides.

B. Chemical Synthesis

Chemical synthesis of oligosaccharides offers the advantage of producing larger quantities and allowing for the introduction of non-natural modifications. However, it is a more complex process requiring multiple protection and deprotection steps to achieve the desired stereoselectivity and regioselectivity.

General Strategy for Chemical Synthesis:

-

Preparation of Glycosyl Donor and Acceptor: A suitably protected fucose derivative (glycosyl donor) and a galactose or N-acetylglucosamine derivative with a free hydroxyl group at the C4 position (glycosyl acceptor) are required.

-

Glycosylation Reaction: The glycosyl donor and acceptor are coupled in the presence of a promoter to form the desired alpha-1-4 glycosidic bond.

-

Deprotection: The protecting groups are removed to yield the final fucosyl-galactose disaccharide.

While a detailed step-by-step protocol for the chemical synthesis of Fuc(α1-4)Gal is beyond the scope of this guide, numerous methodologies exist for the stereoselective formation of alpha-glycosidic linkages.[9][10]

III. Analytical Characterization

The precise structural characterization of alpha-1-4 linked fucosyl-galactose is essential for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of oligosaccharides. Both 1D (1H) and 2D (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) experiments are utilized to assign all proton and carbon resonances and to determine the glycosidic linkage and stereochemistry.

Key NMR Features of the Alpha-1-4 Fucosidic Linkage:

-

Anomeric Proton (H1 of Fucose): The anomeric proton of the alpha-linked fucose typically resonates at a characteristic downfield chemical shift (around 5.0-5.2 ppm) with a small 3JH1,H2 coupling constant (around 3-4 Hz).

-

Inter-residue NOEs: Nuclear Overhauser Effect (NOE) correlations between the anomeric proton of fucose (H1') and protons on the galactose residue (primarily H4) are crucial for confirming the 1-4 linkage.[2][11]

-

13C Chemical Shifts: The chemical shifts of the carbon atoms involved in the glycosidic linkage (C1 of fucose and C4 of galactose) are also indicative of the linkage position and anomeric configuration.[12][13]

Experimental Protocol: NMR Analysis of Fucosyl-Galactose

-

Sample Preparation: The purified oligosaccharide is lyophilized and dissolved in D2O. For observing exchangeable hydroxyl protons, a supercooled aqueous solution or a mixed solvent system can be used.[14][15]

-

Data Acquisition: A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed, and the resonances are assigned using standard software. The glycosidic linkage is confirmed by analyzing inter-residue NOEs and long-range 1H-13C correlations (HMBC).

Table 1: Representative 1H NMR Chemical Shifts (ppm) for Fuc(α1-4)GlcNAc-OMe [2]

| Proton | Fucose | GlcNAc |

| H-1 | 5.12 | 4.68 |

| H-2 | 3.79 | 3.75 |

| H-3 | 3.89 | 3.65 |

| H-4 | 3.82 | 3.92 |

| H-5 | 4.25 | 3.52 |

| H-6 | 1.18 | 3.85, 3.70 |

B. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. When coupled with fragmentation techniques (MS/MS or MSn), it can provide information about the glycosidic linkages.

Fragmentation of the Alpha-1-4 Fucosidic Bond:

Under collision-induced dissociation (CID), protonated fucosylated oligosaccharides primarily fragment through glycosidic bond cleavages, resulting in the formation of Y- and B-type ions.[16] The fragmentation pattern can help to distinguish between different linkage isomers.[17] For instance, the fragmentation of the Lewis a trisaccharide has been studied in detail, revealing characteristic product ions.[16]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: The oligosaccharide sample is typically dissolved in a suitable solvent (e.g., water/acetonitrile) for electrospray ionization (ESI) or mixed with a matrix for matrix-assisted laser desorption/ionization (MALDI).

-

Data Acquisition: Mass spectra are acquired on a mass spectrometer capable of tandem MS, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

-

Data Interpretation: The fragmentation spectrum is analyzed to identify the characteristic fragment ions that confirm the presence of the alpha-1-4 fucosyl linkage.

Diagram: Mass Spectrometry Fragmentation

Caption: General fragmentation pattern of a fucosylated disaccharide in MS/MS.

IV. Chemical Properties and Stability

The alpha-1-4 fucosidic bond, like other glycosidic bonds, is susceptible to hydrolysis under acidic conditions.[18][19] The rate of hydrolysis is dependent on factors such as pH and temperature. The stability of the glycosidic bond is an important consideration in the handling, storage, and biological activity of fucosylated oligosaccharides. In contrast to acid-catalyzed hydrolysis, glycosidic bonds are generally stable under neutral and alkaline conditions.[20]

V. Biological Significance and Applications

The alpha-1-4 fucosyl-galactose linkage is a key component of the Lewis a (Lea) antigen, which plays a significant role in various biological processes and has important clinical applications.

A. Role in Cell Adhesion and Cancer

The sialylated form of the Lewis a antigen, known as sialyl Lewis a (sLea), is a well-established ligand for selectins, a family of cell adhesion molecules.[21] The interaction between sLea on the surface of cancer cells and E-selectin on endothelial cells is a critical step in the metastatic cascade of several types of cancer, including pancreatic, colorectal, and lung cancer.[21][22][23] The expression of sLea is often upregulated in tumor cells, making it a valuable biomarker for cancer diagnosis and prognosis.[24][25][26][27][28] The CA19-9 assay, which detects sLea, is a widely used clinical test for pancreatic cancer.[24]

B. Involvement in Host-Pathogen Interactions

Lewis antigens on the surface of epithelial cells can also serve as receptors for various pathogens, including bacteria and viruses, mediating their attachment to host tissues.

VI. Conclusion

The alpha-1-4 linked fucosyl-galactose disaccharide and its derivatives are of considerable interest due to their fundamental role in biological recognition processes. A thorough understanding of their chemical properties, including their synthesis, conformation, and stability, is crucial for advancing research in glycobiology, drug discovery, and clinical diagnostics. The detailed experimental approaches outlined in this guide provide a framework for the synthesis and characterization of these important glycans, paving the way for further investigations into their biological functions and therapeutic potential.

VII. References

-

Poppe, L., & van Halbeek, H. (1992). Conformational analysis of alpha-D-Fuc-(1-->4)-beta-D-GlcNAc-OMe. One-dimensional transient NOE experiments and Metropolis Monte Carlo simulations. Journal of the American Chemical Society, 114(3), 1092-1099.

-

Takada, A., Ohmori, K., Yoneda, T., Tsuyuoka, K., Hasegawa, A., Kiso, M., & Kannagi, R. (1993). Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium. Cancer Research, 53(2), 354-361.

-

Stoll, M. S., Hounsell, E. F., Lawson, A. M., Chai, W., & Feeney, J. (1990). Elucidating the Fragmentation Mechanism of Protonated Lewis A Trisaccharide using MSn CID. Glycoconjugate Journal, 7(2), 113-130.

-

Ho, S. B., & Kim, Y. S. (1994). Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. Molecular Pathology, 47(4), 389-398.

-

Ho, S. B., & Kim, Y. S. (1994). Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. Journal of Clinical Pathology - Molecular Pathology, 47(4), M189-M198.

-

Rho, J. H., Lampe, P. D., & Kim, Y. S. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 24-34.

-

Rho, J. H., Lampe, P. D., & Kim, Y. S. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 24-34.

-

Creative Biolabs. (2025, October 27). Lewis Antigen Introduction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Lewis antigen system. Retrieved from [Link]

-

Lewis, J. S. (n.d.). Research Overview. Sloan Kettering Institute. Retrieved from [Link]

-

Baker, D. (n.d.). Protocol - Protein expression and purification. Retrieved from [Link]

-

Gagnet, P., & Hsieh, J. J. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 24-34.

-

Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

-

Yuan, C., Zhang, Y., & Zhu, Y. (2019). Potential Biomarkers in Lewis Negative Patients With Pancreatic Cancer. Frontiers in Oncology, 9, 89.

-

Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of fucosyl-N-acetylglucosamine disaccharides by transfucosylation using α-L-fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

-

Johnson, B. A., & Brey, W. S. (1987). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of Magnetic Resonance (1969), 72(3), 541-546.

-

Häsler, A., & Staudacher, E. (2024). Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis. Cells, 13(12), 1038.

-

Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

-

Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

-

Hounsell, E. F., Lawson, A. M., & Feeney, J. (1985). Structural and conformational analysis of sialyloligosaccharides using carbon-13 nuclear magnetic resonance spectroscopy. Carbohydrate Research, 142(2), 205-220.

-

Harvey, D. J. (2017). Identification of Lewis and Blood Group Carbohydrate Epitopes by Ion Mobility-Tandem-Mass Spectrometry Fingerprinting. Analytical Chemistry, 89(6), 3617-3624.

-

Lira-Navarrete, E., & Brzezinski, K. (2023). Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9. Nature Structural & Molecular Biology, 30(5), 656-666.

-

Freedberg, D. I., & Grice, S. (2002). Conformational Studies of Lewis X and Lewis A Trisaccharides Using NMR Residual Dipolar Couplings. Journal of the American Chemical Society, 124(43), 12763-12771.

-

Fiveable. (2025, August 15). α(1→4) Glycosidic Bonds Definition. Retrieved from [Link]

-

Plazinski, W., & Widmalm, G. (2023). Conformational flexibility of the disaccharide β-L-Fucp-(1→4)-α-D-Glcp-OMe as deduced from NMR spectroscopy experiments and computer simulations. Organic & Biomolecular Chemistry, 21(34), 6979-6994.

-

Asensio, J. L., & Jiménez-Barbero, J. (1998). Conformational differences between Fuc(alpha 1-3) GlcNAc and its thioglycoside analogue. Carbohydrate Research, 308(1-2), 19-27.

-

Nallamsetty, S., & Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. Nature Protocols, 2(3), 634-643.

-

Liew, Y. W., & Hyland, C. A. (2025). Genetic Variations of the FUT3 Gene in Le(a−b−) Individuals and Their Association with Lewis Antibody Responses. International Journal of Molecular Sciences, 26(19), 14890.

-

Tsvetkov, Y. E., & Nifantiev, N. E. (2023). Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc. Molecules, 28(22), 7599.

-

Dais, P., & Perlin, A. S. (1988). A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type. Carbohydrate Research, 183(2), 215-228.

-

Abgenex. (n.d.). 32-2334: FUT3 Recombinant Protein. Retrieved from [Link]

-

Johnson, B. A., & Brey, W. S. (1987). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of Magnetic Resonance (1969), 72(3), 541-546.

-

Chen, I. C., & Lee, C. K. (2010). N-Acetylglucosamine: Production and Applications. Molecules, 15(9), 6084-6105.

-

G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

-

Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Nallamsetty, S., & Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. Nature Protocols, 2(3), 634-643.

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2010). NMR studies on carbohydrate interactions with DC-SIGN towards a quantitative STD analysis. Chemical Society Reviews, 39(3), 909-921.

-

Emeje, M. (Ed.). (2018). Chemical Properties of Starch. IntechOpen.

-

Khan Academy. (n.d.). Glycosidic bond. Retrieved from [Link]

-

Taylor & Francis. (n.d.). FUT3 – Knowledge and References. Retrieved from [Link]

-

Sakamoto, S., & Kudo, T. (1983). Hydrolysis of .ALPHA.-1,4- and .ALPHA.-1,6-glucosidic linkages in trisaccharides by the Thermoactinomyces vulgaris .ALPHA.-amylase. Agricultural and Biological Chemistry, 47(11), 2533-2538.

Sources

- 1. Lewis antigen system - Wikipedia [en.wikipedia.org]

- 2. Conformational analysis of alpha-D-Fuc-(1-->4)-beta-D-GlcNAc-OMe. One-dimensional transient NOE experiments and Metropolis Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational flexibility of the disaccharide β-L-Fuc p-(1→4)-α-D-Glc p-OMe as deduced from NMR spectroscopy experiments and computer simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 5. karger.com [karger.com]

- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol - Protein expression and purification [depts.washington.edu]

- 8. abgenex.com [abgenex.com]

- 9. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. userpages.umbc.edu [userpages.umbc.edu]

- 12. Structural and conformational analysis of sialyloligosaccharides using carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type [pubmed.ncbi.nlm.nih.gov]

- 14. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Elucidating the Fragmentation Mechanism of Protonated Lewis A Trisaccharide using MSn CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Lewis and Blood Group Carbohydrate Epitopes by Ion Mobility-Tandem-Mass Spectrometry Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. researchgate.net [researchgate.net]

- 20. Stability of N-Glycosidic Bonds [tud.ttu.ee]

- 21. Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mp.bmj.com [mp.bmj.com]

- 23. Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mskcc.org [mskcc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-O-(alpha-L-Fucopyranosyl)-D-galactose

A Core Disaccharide Motif in Glycobiology and its Implications for Drug Development

Authored by: A Senior Application Scientist

Chemical Identity and Physicochemical Properties

4-O-(alpha-L-Fucopyranosyl)-D-galactose is a disaccharide composed of an L-fucose residue linked to a D-galactose residue. The linkage is an alpha-glycosidic bond between the anomeric carbon (C1) of L-fucose and the hydroxyl group at the C4 position of D-galactose.

Table 1: Physicochemical Properties of 4-O-(alpha-L-Fucopyranosyl)-D-galactose

| Property | Value | Source |

| CAS Number | 24667-50-3 | [1][2] |

| Molecular Formula | C12H22O10 | [1][2] |

| Molecular Weight | 326.30 g/mol | |

| Monoisotopic Mass | 326.12130 Da | |

| Structure | See Figure 1 |

Note: Molecular weight and monoisotopic mass are calculated based on the molecular formula.

Figure 1: 2D structure of 4-O-(alpha-L-Fucopyranosyl)-D-galactose.

Biological Significance and Therapeutic Potential